{4-[(4-Bromophenyl)amino]-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone
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Overview
Description
8-BENZOYL-N-(4-BROMOPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinoxaline moiety, which is further substituted with benzoyl and bromophenyl groups.
Preparation Methods
The synthesis of 8-BENZOYL-N-(4-BROMOPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves multiple steps. One common synthetic route starts with the preparation of 1-chloro-2-hydrazinoquinoxaline, which is then reacted with an appropriate aldehyde to form the triazoloquinoxaline scaffold. The cyclization process is often facilitated by an oxidation-reduction mechanism using reagents such as chloranil . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the quinoxaline moiety, potentially altering its biological activity.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like chloranil and reducing agents such as sodium borohydride. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and quinoxaline moieties are known to interact with enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazoloquinoxalines, such as:
- 1,2,4-Triazole derivatives
- Quinoxaline derivatives These compounds share structural similarities but may differ in their biological activities and applications. The unique substitution pattern in 8-BENZOYL-N-(4-BROMOPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C23H16BrN5O |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
[4-(4-bromoanilino)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C23H16BrN5O/c1-14-27-28-23-22(25-18-10-8-17(24)9-11-18)26-19-12-7-16(13-20(19)29(14)23)21(30)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,26) |
InChI Key |
DVYNGGAUFKRBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N=C2NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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